molecular formula C13H14Cl2N4O B2588170 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-21-3

1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2588170
CAS RN: 338398-21-3
M. Wt: 313.18
InChI Key: BJVVFYLIXVADCA-UHFFFAOYSA-N
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Description

The compound “1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide” belongs to the class of 1,2,4-triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in the synthesis of pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of 1,2,4-triazoles, they can undergo reactions typical of azoles, such as N-alkylation and N-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, 1,2,4-triazoles are generally stable and have low to moderate solubility in water .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In a study by Flefel et al., several derivatives of this compound were synthesized and screened for cytotoxic activity against tumor cell lines. Notably, compounds 8 and 16 demonstrated strong inhibitory effects on cancer cells, surpassing the reference drug doxorubicin. Importantly, these compounds exhibited minimal cytotoxicity toward normal cells .

Bioisosteric Modifications

Researchers have explored the structural versatility of this compound by derivatizing its C-4 alkyl chain on the pyrazole ring. By introducing different electronegative groups, diverse bioisosteres were generated. Such modifications can lead to novel compounds with improved pharmacological properties .

Metal Extraction

The compound has been studied for its ability to extract copper(II) ions from hydrochloric acid solutions. Specifically, 1-“[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]-methyl”-1H-1,2,4-triazole efficiently extracts copper(II) from moderately acidic solutions (3–5 M HCl) .

Antiviral Studies

Given the ongoing need for effective antiviral agents, evaluating this compound’s activity against viral infections could be worthwhile.

Mechanism of Action

Target of Action

The primary target of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is the enzyme cytochrome P450 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of the fungal cell membrane .

Mode of Action

1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide interacts with its target, cytochrome P450 14α-demethylase, inhibiting its function . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an increase in cellular permeability and leakage of cellular contents .

Biochemical Pathways

The inhibition of cytochrome P450 14α-demethylase by 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide affects the ergosterol biosynthesis pathway . The disruption of this pathway leads to the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for the fungistatic activity of the compound .

Pharmacokinetics

Similar compounds like sertaconazole and oxiconazole have been studied . These studies could provide insights into the pharmacokinetics of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide, but direct studies on this specific compound are needed for accurate information.

Result of Action

The result of the action of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is the disruption of the fungal cell membrane integrity due to the inhibition of ergosterol synthesis . This leads to increased cellular permeability and leakage of cellular contents, resulting in the death of the fungal cells .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-4-9(14)6-10(11)15/h4-7H,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVFYLIXVADCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide

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